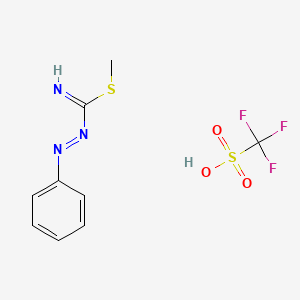
Trifluoromethanesulfonic acid--methyl (E)-2-phenyldiazene-1-carboximidothioate (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trifluoromethanesulfonic acid–methyl (E)-2-phenyldiazene-1-carboximidothioate (1/1) is a complex organic compound that combines the properties of trifluoromethanesulfonic acid and methyl (E)-2-phenyldiazene-1-carboximidothioate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trifluoromethanesulfonic acid–methyl (E)-2-phenyldiazene-1-carboximidothioate typically involves the reaction of trifluoromethanesulfonic acid with methyl (E)-2-phenyldiazene-1-carboximidothioate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in the synthesis include dichloromethane and acetonitrile. The reaction temperature is typically maintained between 0°C and 25°C to ensure optimal yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be considered for more efficient production. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Trifluoromethanesulfonic acid–methyl (E)-2-phenyldiazene-1-carboximidothioate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine or thiol derivatives.
Substitution: Formation of substituted diazene derivatives.
Scientific Research Applications
Trifluoromethanesulfonic acid–methyl (E)-2-phenyldiazene-1-carboximidothioate has several scientific research applications:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of trifluoromethanesulfonic acid–methyl (E)-2-phenyldiazene-1-carboximidothioate involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, potentially inhibiting or activating their functions.
Pathways Involved: The compound may influence signaling pathways, metabolic pathways, and other cellular processes, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethanesulfonic acid: A strong acid used in organic synthesis.
Methyl (E)-2-phenyldiazene-1-carboximidothioate: A compound with potential biological activity.
Uniqueness
Trifluoromethanesulfonic acid–methyl (E)-2-phenyldiazene-1-carboximidothioate is unique due to its combination of trifluoromethanesulfonic acid and methyl (E)-2-phenyldiazene-1-carboximidothioate, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
682743-54-0 |
|---|---|
Molecular Formula |
C9H10F3N3O3S2 |
Molecular Weight |
329.3 g/mol |
IUPAC Name |
methyl N-phenyliminocarbamimidothioate;trifluoromethanesulfonic acid |
InChI |
InChI=1S/C8H9N3S.CHF3O3S/c1-12-8(9)11-10-7-5-3-2-4-6-7;2-1(3,4)8(5,6)7/h2-6,9H,1H3;(H,5,6,7) |
InChI Key |
INJRTZABBFQYHQ-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=N)N=NC1=CC=CC=C1.C(F)(F)(F)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Pentanol, 1,5-bis[[1-(2-pyridinyl)ethylidene]amino]-](/img/structure/B12529213.png)
![N-[(2H-Benzimidazol-2-ylidene)methyl]-4-chloroaniline](/img/structure/B12529218.png)
![1,7-Heptanediamine, N,N'-bis[4-[(cyclopropylmethyl)amino]butyl]-](/img/structure/B12529220.png)
![2,2,2-Trichloro-N-[2-(4-chlorophenyl)ethyl]acetamide](/img/structure/B12529224.png)
methanone](/img/structure/B12529228.png)





![Spiro[benzimidazole-2,3'-pyrazole]](/img/structure/B12529269.png)

![N-[(2H-Benzimidazol-2-ylidene)methyl]-3-chloroaniline](/img/structure/B12529287.png)
